2-(6-Hydrazinylpyridazin-3-yl)phenol
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Overview
Description
2-(6-Hydrazinylpyridazin-3-yl)phenol is an organic compound with the molecular formula C10H10N4O and a molecular weight of 202.217 g/mol. This compound features a hydrazinyl group attached to a pyridazine ring, which is further connected to a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Scientific Research Applications
2-(6-Hydrazinylpyridazin-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiproliferative effects against cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific chemical functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydrazinylpyridazin-3-yl)phenol typically involves the nucleophilic aromatic substitution of an aryl halide with a hydrazine derivative. The reaction conditions often require a strong base and elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydrazinylpyridazin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups onto the phenol ring.
Mechanism of Action
The mechanism of action of 2-(6-Hydrazinylpyridazin-3-yl)phenol involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-Hydrazinopyridazine-3-yl)phenol: Similar in structure but with different substituents on the pyridazine ring.
2-(6-Hydrazinopyridazin-3-yl)aniline: Features an aniline group instead of a phenol group.
Uniqueness
2-(6-Hydrazinylpyridazin-3-yl)phenol is unique due to its specific combination of a hydrazinyl group, pyridazine ring, and phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(6-hydrazinylpyridazin-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-12-10-6-5-8(13-14-10)7-3-1-2-4-9(7)15/h1-6,15H,11H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAVRLYSVOWADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C=C2)NN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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